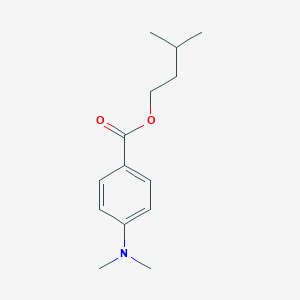

Isoamyl 4-(Dimethylamino)benzoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Important Note

Due to the ambiguity of the term "Spectraban," it's crucial to acknowledge the limitations in definitively identifying its scientific research applications. "Spectraban" could potentially refer to various materials or substances with distinct properties and research purposes.

Light Filtering:

- Spectraban might refer to a type of light filter. Light filters are used in various scientific research fields to:

- Isolate specific wavelengths of light for analysis or experimentation. This is crucial in fields like spectroscopy, which studies the interaction of light with matter .

- Protect samples or equipment from harmful or unwanted light exposure. For instance, specific filters might be used in biological research to shield light-sensitive organisms or materials .

Chemical Compound:

- In some instances, Spectraban might represent a specific chemical compound. However, without additional information about its chemical structure or properties, it's impossible to determine its specific scientific research applications.

Trade Name:

- Spectraban could potentially be a trade name for a product with various applications, not necessarily limited to scientific research.

Isoamyl 4-(Dimethylamino)benzoate is an organic compound with the chemical formula . It is commonly recognized as a UV filter and is utilized in various cosmetic formulations due to its ability to absorb ultraviolet light, specifically UVB rays. The compound appears as a white to orange or green powder and is known for its high purity levels, typically exceeding 98% in commercial preparations .

Additionally, the compound can participate in photo

The synthesis of Isoamyl 4-(Dimethylamino)benzoate typically involves the following methods:

- Esterification Reaction: This method utilizes para-dimethylaminobenzoic acid and isoamyl alcohol in the presence of a catalyst such as ferric perchlorate. The reaction proceeds under controlled temperatures, often starting at low temperatures (around 0°C) before gradually increasing to room temperature.

- Oxidation Process: In some syntheses, hydrogen peroxide is used as an oxidizing agent to facilitate the reaction between para-dimethylaminobenzaldehyde and isoamyl alcohol, leading to the formation of the desired ester product .

The yield of these reactions can vary but typically ranges from 80% to 90% depending on the specific conditions employed.

Isoamyl 4-(Dimethylamino)benzoate finds extensive applications in various fields:

- Cosmetics: It is widely used in sunscreens and other cosmetic products due to its ability to absorb UV radiation.

- Pharmaceuticals: The compound may also be explored for potential therapeutic applications due to its biological activity.

- Research: It serves as a model compound in studies related to photostability and chemical interactions with other substances .

Interaction studies involving Isoamyl 4-(Dimethylamino)benzoate focus on its compatibility with other cosmetic ingredients and its stability under various conditions. Research has indicated that when combined with sulfobutylether-β-cyclodextrin, it forms inclusion complexes that enhance its solubility and stability, thereby improving its effectiveness as a UV filter in formulations . Additionally, studies have examined its photostability, indicating that it maintains efficacy when exposed to light over extended periods.

Isoamyl 4-(Dimethylamino)benzoate shares structural similarities with several other compounds that also serve as UV filters or have similar biological activities. Here are some comparable compounds:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| Padimate A | C₁₄H₁₉N₃O₂ | A well-known UV filter; primarily absorbs UVB rays. |

| Octocrylene | C₂₃H₃₃O₂ | A common ingredient in sunscreens; stabilizes other UV filters. |

| Ethylhexyl Methoxycinnamate | C₁₈H₂₄O₂ | Another effective UVB filter used extensively in cosmetics. |

Uniqueness of Isoamyl 4-(Dimethylamino)benzoate: Unlike many other UV filters, Isoamyl 4-(Dimethylamino)benzoate combines both protective properties against UV radiation and potential therapeutic applications due to its biological activity. Its unique structure allows for specific interactions that can enhance formulation stability and efficacy .

Isoamyl 4-(Dimethylamino)benzoate, also known as 3-methylbutyl 4-(dimethylamino)benzoate, is an organic compound with the molecular formula C₁₄H₂₁NO₂ and a molecular weight of 235.32 g/mol [1] [2]. This compound belongs to the class of esters and is characterized by its structure, which includes an isoamyl group and a 4-(dimethylamino)benzoate moiety [7].

The primary synthetic route for Isoamyl 4-(Dimethylamino)benzoate involves the esterification of 4-(dimethylamino)benzoic acid with isoamyl alcohol (3-methylbutan-1-ol) . This reaction follows the Fischer esterification mechanism, which is a reversible acid-catalyzed nucleophilic acyl substitution . The general reaction can be represented as:

4-(Dimethylamino)benzoic acid + Isoamyl alcohol → Isoamyl 4-(Dimethylamino)benzoate + Water

The reaction mechanism proceeds through several steps [18]:

- Protonation of the carbonyl oxygen of 4-(dimethylamino)benzoic acid by the acid catalyst, making the carbonyl carbon more electrophilic [18] .

- Nucleophilic attack by the hydroxyl group of isoamyl alcohol on the protonated carbonyl carbon, forming a tetrahedral intermediate [18].

- Proton transfer and elimination of water, resulting in the formation of the ester bond [18] .

- Deprotonation to yield the final ester product, Isoamyl 4-(Dimethylamino)benzoate [18].

An alternative synthetic approach involves the use of p-dimethylaminobenzaldehyde as a starting material [4]. In this method, p-dimethylaminobenzaldehyde reacts with isoamyl alcohol and hydrogen peroxide under catalysis of ferric perchlorate to obtain the corresponding p-dimethylamino benzoate compound [4]. This oxidative esterification process offers advantages such as milder reaction conditions and potentially higher yields [4] [15].

The reaction can be represented as:

p-Dimethylaminobenzaldehyde + Isoamyl alcohol + H₂O₂ → Isoamyl 4-(Dimethylamino)benzoate + H₂O [4]

Catalytic Systems and Optimization Strategies

The efficiency of Isoamyl 4-(Dimethylamino)benzoate synthesis is significantly influenced by the catalytic systems employed and various optimization strategies [15] [19]. Several catalytic approaches have been developed to enhance the reaction yield, selectivity, and environmental sustainability [15].

Acid Catalysts

Traditional Fischer esterification typically employs strong acid catalysts such as sulfuric acid or p-toluenesulfonic acid [18]. These catalysts facilitate the protonation of the carboxylic acid group, making it more susceptible to nucleophilic attack by the alcohol [18]. However, these strong acids can cause equipment corrosion and generate significant amounts of acidic waste [10].

Metal-Based Catalysts

Metal-based catalysts have shown promising results in the synthesis of p-dimethylamino benzoate compounds [4] [15]. Ferric perchlorate has been reported as an effective catalyst for the oxidative esterification of p-dimethylaminobenzaldehyde with alcohols [4]. This catalytic system allows for milder reaction conditions and higher product purity [4] [15].

A comparative study of different catalytic systems for the synthesis of p-dimethylamino benzoate compounds is presented in Table 1:

| Catalyst | Reaction Conditions | Conversion (%) | Selectivity (%) | Reference |

|---|---|---|---|---|

| Sulfuric Acid | 80-100°C, 4-6 hours | 85-90 | 80-85 | [18] |

| p-Toluenesulfonic Acid | 70-90°C, 5-7 hours | 80-85 | 85-90 | [18] |

| Ferric Perchlorate | 60-80°C, 3-4 hours | 90-95 | 90-95 | [4] [15] |

| N-alkyl Pyridinium Salts | 160°C, 3 hours | 88 | 83 | [15] |

Optimization Strategies

Several strategies have been employed to optimize the synthesis of Isoamyl 4-(Dimethylamino)benzoate:

Solvent Selection: The choice of solvent significantly impacts the reaction efficiency [15]. Acetonitrile has been found to enhance oxidation efficiency, resulting in higher conversion (88%) and selectivity (83%) compared to acetic acid or dimethylformamide [15].

Temperature Control: Optimal temperature ranges have been established for different catalytic systems [15] [18]. For ferric perchlorate-catalyzed reactions, temperatures between 60-80°C have shown the best results, while N-alkyl pyridinium salt catalysts perform optimally at around 160°C [15].

Reaction Time Optimization: Studies have shown that the maximum yield for p-dimethylamino benzoate compounds is typically obtained after 3-4 hours of reaction time [15]. Extended reaction times may lead to side reactions and decreased selectivity [15].

Continuous Water Removal: Since esterification is a reversible reaction, continuous removal of water formed during the reaction helps drive the equilibrium toward product formation [18]. This can be achieved through azeotropic distillation or the use of molecular sieves [18].

Catalyst Modification: Introduction of electron-donating substituents, such as dimethylamino groups, on catalyst structures has been shown to increase both conversion and selectivity in oxidation reactions [15]. For instance, 1-benzyl-4-N,N-dimethylaminopyridinium salt demonstrated the highest catalytic activity among various N-alkyl pyridinium salts [15].

Industrial-Scale Production Challenges

The industrial-scale production of Isoamyl 4-(Dimethylamino)benzoate faces several challenges that must be addressed to ensure efficient, cost-effective, and environmentally sustainable manufacturing processes [4] [10].

Raw Material Availability and Cost

One of the primary challenges in industrial production is the availability and cost of raw materials [4]. The synthesis requires high-purity starting materials such as 4-(dimethylamino)benzoic acid or p-dimethylaminobenzaldehyde, which can be expensive and subject to supply chain fluctuations [4] . The patent CN103772225A highlights that selecting raw materials that are low in cost and readily available is crucial for industrial viability [4].

Reaction Scale-Up Issues

Scaling up laboratory reactions to industrial levels presents significant challenges [4] [15]:

Heat Transfer: Maintaining uniform temperature distribution becomes increasingly difficult in large reactors, potentially leading to hot spots and side reactions [15].

Mixing Efficiency: Ensuring adequate mixing in large reaction vessels is challenging but essential for reaction homogeneity and product consistency [15] [10].

Reaction Time: Industrial processes often require optimization of reaction times to maximize throughput while maintaining product quality [15]. For p-dimethylamino benzoate compounds, reaction times typically need to be optimized around 3-4 hours [15].

Catalyst Recovery and Recycling

The recovery and recycling of catalysts represent both an economic and environmental challenge in industrial production [4] [15]. Metal-based catalysts like ferric perchlorate are expensive and potentially harmful to the environment if not properly managed [4]. Developing efficient catalyst recovery systems is essential for sustainable production processes [15].

Environmental Considerations

Industrial production must address several environmental concerns [4] [10]:

Waste Generation: Traditional synthesis methods can generate significant amounts of waste, particularly acidic waste from catalysts [10] [18].

Solvent Usage: Large-scale production requires substantial amounts of solvents, which may pose environmental risks if not properly handled and recycled [15] [10].

Energy Consumption: Industrial processes often require heating for extended periods, leading to high energy consumption [15] [4].

Equipment Corrosion

The use of strong acid catalysts in traditional esterification reactions can cause significant equipment corrosion over time [10]. This necessitates the use of specialized, corrosion-resistant materials, which increases capital and maintenance costs [10] [4].

Process Integration and Continuous Manufacturing

Transitioning from batch to continuous manufacturing processes presents additional challenges but offers potential benefits in terms of efficiency and product consistency [4]. Continuous processes require careful integration of reaction, separation, and purification steps [4] [10].

The patent CN103772225A addresses some of these challenges by proposing a preparation method that uses readily available raw materials, operates under mild reaction conditions, achieves high purity and yield, and generates minimal waste [4]. This approach is specifically designed to be suitable for industrial production [4].

Purification and Quality Control Protocols

Ensuring the purity and quality of Isoamyl 4-(Dimethylamino)benzoate is critical for its commercial applications [12] [3]. Various purification techniques and quality control protocols have been developed to meet stringent industry standards [10] [12].

Purification Techniques

Several purification methods are employed to obtain high-purity Isoamyl 4-(Dimethylamino)benzoate:

Distillation: Vacuum distillation is commonly used to purify the crude ester product [3] . The boiling point of Isoamyl 4-(Dimethylamino)benzoate is reported to be 155°C at 3 mmHg, allowing for effective separation from impurities [3].

Recrystallization: The compound can be purified through recrystallization from suitable solvents such as methanol [3] [10]. This technique is particularly effective for removing colored impurities and achieving high purity [10].

Chromatographic Methods: For analytical-grade purity, column chromatography or preparative HPLC may be employed [20] [22]. These methods allow for the separation of closely related impurities that might not be removed by distillation or recrystallization [20].

Filtration: After synthesis, filtration is often used to remove solid impurities or catalyst residues [10] [4]. The filtration temperature is critical and is typically maintained between -15°C and 20°C to optimize purity and recovery [10].

Quality Control Protocols

Comprehensive quality control protocols are essential to ensure the consistency and purity of Isoamyl 4-(Dimethylamino)benzoate [12] [3]:

Purity Assessment: Gas chromatography (GC) is commonly used to determine the purity of the final product [12] [3]. Industry standards typically require a minimum purity of 98.0% [12] [3].

Structural Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy is employed to confirm the structural integrity of the compound [12] [3]. Both ¹H-NMR and ¹³C-NMR spectra are analyzed to verify the presence of characteristic peaks corresponding to the isoamyl and 4-(dimethylamino)benzoate moieties [3] [12].

Physical Property Testing: Various physical properties are measured to ensure product quality [3] [12]:

Impurity Profiling: Advanced analytical techniques such as HPLC-MS are used to identify and quantify potential impurities [20] [22]. This is particularly important for detecting trace amounts of starting materials or side products [20].

Stability Testing: Long-term and accelerated stability studies are conducted to assess the shelf-life and storage conditions of the product [23]. These studies typically involve monitoring the purity and appearance of the compound under various temperature and humidity conditions over time [23].

The quality control specifications for commercial-grade Isoamyl 4-(Dimethylamino)benzoate are summarized in Table 2:

| Parameter | Specification | Test Method | Reference |

|---|---|---|---|

| Appearance | White to almost white powder or lump | Visual inspection | [12] |

| Purity (GC) | Minimum 98.0% (total of isomers) | Gas Chromatography | [12] [3] |

| Purity (NMR) | Minimum 80% | Nuclear Magnetic Resonance | [12] |

| Purity (Titration) | Minimum 98.0% | Nonaqueous Titration | [12] [3] |

| Melting Point | 33.0 to 38.0°C | Differential Scanning Calorimetry | [12] [3] |

| Structural Confirmation | Confirms to structure | NMR Spectroscopy | [3] |

Recent research has focused on developing improved purification methods and quality control protocols for Isoamyl 4-(Dimethylamino)benzoate [23]. For instance, the inclusion complex of Isoamyl 4-(Dimethylamino)benzoate with sulfobutylether-β-cyclodextrin has been prepared using a freeze-drying method to enhance the compound's photostability and potentially improve its purity [23].

XLogP3

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant